1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole
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Description
1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a methoxyphenyl diazenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-[(E)-(4-methoxyphenyl)diazenyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or the reaction of amines with enones under mild conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an imidazole derivative.
Attachment of the Methoxyphenyl Diazenyl Group: The methoxyphenyl diazenyl group can be introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which then reacts with the imidazole derivative.
Industrial Production Methods: Industrial
Properties
CAS No. |
189178-22-1 |
---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
(1-benzylimidazol-2-yl)-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C17H16N4O/c1-22-16-9-7-15(8-10-16)19-20-17-18-11-12-21(17)13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChI Key |
DIQVOOBSMKGBBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=NC=CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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